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  • Product: 2-(5-Bromo-2-iodophenyl)acetic acid
  • CAS: 702641-01-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Determining the Thermodynamic Solubility of 2-(5-Bromo-2-iodophenyl)acetic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices for determining the thermodynamic solubility of 2-(5-Bromo-2-iodophenyl)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices for determining the thermodynamic solubility of 2-(5-Bromo-2-iodophenyl)acetic acid. Given the absence of specific public domain data for this compound, this document serves as a detailed roadmap for its empirical characterization, grounded in established scientific principles and methodologies.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties. Among these, thermodynamic solubility stands as a cornerstone parameter. It dictates the maximum concentration a compound can achieve in a solvent at equilibrium, profoundly influencing bioavailability, formulation strategies, and process chemistry.[1] For a molecule like 2-(5-Bromo-2-iodophenyl)acetic acid, a substituted aryl-acetic acid, understanding its solubility profile across a range of organic solvents is paramount for its development.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the critical factors influencing the solubility of this particular molecule.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as 2-(5-Bromo-2-iodophenyl)acetic acid, into a solvent is a complex thermodynamic process. It can be conceptualized as two primary energetic steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the separated solute molecules interact with the solvent molecules.

A compound's solubility is a function of the balance between these two opposing forces. For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy.

The principle of "like dissolves like" is a useful heuristic in predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of 2-(5-Bromo-2-iodophenyl)acetic acid is a composite of its constituent parts:

  • Polar Groups: The carboxylic acid (-COOH) group is highly polar and capable of hydrogen bonding.

  • Nonpolar/Hydrophobic Regions: The phenyl ring and the bromo and iodo substituents contribute to the molecule's nonpolar character.

Therefore, the solubility of 2-(5-Bromo-2-iodophenyl)acetic acid in a given organic solvent will depend on the solvent's ability to interact favorably with both the polar carboxylic acid group and the less polar substituted phenyl ring.

Key Factors Influencing Solubility

Several experimental and molecular factors can significantly impact the measured solubility of 2-(5-Bromo-2-iodophenyl)acetic acid:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[3][4] This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

  • Solvent Polarity: The polarity of the solvent is a critical determinant. Polar protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, interacting strongly with the carboxylic acid group. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors. Nonpolar solvents are less likely to be effective solvents for this molecule due to the presence of the polar carboxylic acid group.

  • Molecular Size: Generally, larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[4]

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form of 2-(5-Bromo-2-iodophenyl)acetic acid being used in the solubility studies.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5] The following protocol outlines the steps for determining the solubility of 2-(5-Bromo-2-iodophenyl)acetic acid in a selection of organic solvents.

Materials and Equipment
  • 2-(5-Bromo-2-iodophenyl)acetic acid (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 2-(5-Bromo-2-iodophenyl)acetic acid B Add to vial with a known volume of solvent A->B C Seal vials and place on shaker at constant temperature B->C D Shake for 24-48 hours to ensure equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute filtrate with mobile phase/solvent F->G H Analyze by HPLC or UV-Vis G->H J Determine concentration of the saturated solution H->J I Prepare calibration curve with standards of known concentration I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess of solid 2-(5-Bromo-2-iodophenyl)acetic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[6]

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 2-(5-Bromo-2-iodophenyl)acetic acid of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of 2-(5-Bromo-2-iodophenyl)acetic acid in the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.

Data Presentation and Interpretation

The determined solubility values should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at different temperatures.

Table 1: Hypothetical Solubility Data for 2-(5-Bromo-2-iodophenyl)acetic acid at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1
Ethanol4.3
Isopropanol3.9
Acetonitrile5.8
Acetone5.1
Ethyl Acetate4.4
DMSO7.2

Note: Polarity index values are approximate and can vary depending on the scale used.

The results should be analyzed in the context of the solvent properties and the structure of 2-(5-Bromo-2-iodophenyl)acetic acid. For instance, higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding interactions with the carboxylic acid group are a major driving force for dissolution. High solubility in a polar aprotic solvent like DMSO would indicate the importance of dipole-dipole interactions.

Conclusion and Future Directions

This guide has provided a comprehensive methodology for the determination of the thermodynamic solubility of 2-(5-Bromo-2-iodophenyl)acetic acid in organic solvents. By following the detailed protocol and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding formulation development, process optimization, and ultimately, for advancing the compound through the drug development pipeline.

Future studies could explore the effect of pH on the aqueous solubility of this compound, given its acidic nature. Additionally, understanding the dissolution kinetics will provide a more complete picture of its biopharmaceutical properties.

References

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. European Journal of Pharmaceutical Sciences, 139, 105058.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • University of Regina. (n.d.). Solubility. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 35-44.

Sources

Exploratory

A Comprehensive Technical Guide to 2-(5-Bromo-2-iodophenyl)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 2-(5-Bromo-2-iodophenyl)acetic acid, a halogenated phenylacetic acid derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(5-Bromo-2-iodophenyl)acetic acid, a halogenated phenylacetic acid derivative of significant interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a logical and detailed synthetic pathway with mechanistic insights, predicts its characteristic spectral data, and discusses its potential applications as a key building block in the development of novel therapeutics and complex organic molecules. This guide is intended to serve as a valuable resource for researchers in drug discovery and chemical development, offering both foundational data and practical, field-proven insights.

Core Compound Identification and Properties

2-(5-Bromo-2-iodophenyl)acetic acid is a polysubstituted aromatic carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and an iodine atom—on the phenylacetic acid scaffold imparts unique reactivity and makes it a versatile intermediate for further chemical modification.

Physicochemical Data

A summary of the key identification and molecular data for 2-(5-Bromo-2-iodophenyl)acetic acid is presented in the table below.

IdentifierValueSource
CAS Number 702641-01-8[1]
Molecular Formula C₈H₆BrIO₂[2]
Molecular Weight 340.94 g/mol [1]
Monoisotopic Mass 339.8596 Da[2]
Canonical SMILES C1=CC(=C(C=C1Br)CC(=O)O)I[2]
InChIKey HRLIMSANESJAIA-UHFFFAOYSA-N[2]

Note: The molecular weight is the average molecular weight, while the monoisotopic mass is the mass of the molecule with the most abundant isotopes, which is relevant for high-resolution mass spectrometry.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The overall synthetic scheme is envisioned as a four-step process:

  • Iodination and Diazotization/Bromination of o-toluidine to form 2-bromo-5-iodotoluene.

  • Benzylic Bromination of 2-bromo-5-iodotoluene to yield 2-bromo-5-iodobenzyl bromide.

  • Formation of a Grignard Reagent from 2-bromo-5-iodobenzyl bromide.

  • Carboxylation of the Grignard reagent to afford the final product, 2-(5-Bromo-2-iodophenyl)acetic acid.

Synthetic_Pathway A o-Toluidine B 2-Bromo-5-iodotoluene A->B 1. I₂ / NaHCO₃ 2. NaNO₂ / HBr, CuBr C 2-Bromo-5-iodobenzyl bromide B->C N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN), CCl₄, Δ D Grignard Reagent (2-Bromo-5-iodobenzylmagnesium bromide) C->D Mg⁰, Anhydrous Et₂O E 2-(5-Bromo-2-iodophenyl)acetic acid D->E 1. CO₂ (s) 2. H₃O⁺

Caption: Proposed multi-step synthesis of 2-(5-Bromo-2-iodophenyl)acetic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Bromo-5-iodotoluene from o-Toluidine

  • Principle: This step involves a two-part transformation. First, an electrophilic aromatic substitution (iodination) ortho to the activating methyl group and para to the activating amino group of o-toluidine. This is followed by a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom.[3][4]

  • Protocol:

    • o-Toluidine is dissolved in an appropriate solvent system, such as aqueous ethanol.

    • Iodine (I₂) and a mild base like sodium bicarbonate (NaHCO₃) are added. The bicarbonate neutralizes the HI produced, driving the reaction forward.

    • The intermediate, 4-iodo-2-methylaniline, is isolated.

    • This intermediate is then subjected to diazotization by treating it with sodium nitrite (NaNO₂) in a strong acidic medium (e.g., hydrobromic acid, HBr) at low temperatures (0-5 °C).

    • The resulting diazonium salt is then treated with a solution of cuprous bromide (CuBr) in HBr, which facilitates the replacement of the diazonium group with bromine.

  • Causality: The directing effects of the amino and methyl groups guide the regioselectivity of the iodination. The Sandmeyer reaction is a reliable method for introducing halogens onto an aromatic ring in positions that are not easily accessible through direct halogenation.

Step 2: Benzylic Bromination to 2-Bromo-5-iodobenzyl bromide

  • Principle: This is a free-radical chain reaction, specifically a Wohl-Ziegler bromination, where a bromine atom is selectively introduced at the benzylic position (the methyl group).[5]

  • Protocol:

    • 2-Bromo-5-iodotoluene is dissolved in a non-polar solvent, typically carbon tetrachloride (CCl₄).

    • N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is introduced.

    • The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.

  • Causality: NBS is used instead of Br₂ to maintain a low, constant concentration of bromine radicals, which favors substitution at the allylic/benzylic position over addition to the aromatic ring. The stability of the intermediate benzyl radical is the driving force for the selectivity of this reaction.

Step 3 & 4: Grignard Reaction and Carboxylation

  • Principle: The carbon-bromine bond at the benzylic position is more reactive than the aryl halides and can be selectively converted into a Grignard reagent. This organometallic species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide.[2][6]

  • Protocol:

    • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) with anhydrous diethyl ether.

    • A solution of 2-bromo-5-iodobenzyl bromide in anhydrous ether is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.

    • Once the Grignard reagent is formed, the reaction mixture is cooled in an ice bath, and crushed dry ice (solid CO₂) is added in excess.

    • The reaction is allowed to warm to room temperature, and then quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl).

    • The final product, 2-(5-Bromo-2-iodophenyl)acetic acid, is then isolated by extraction and purified, typically by recrystallization.

  • Causality: The polarity of the carbon-magnesium bond in the Grignard reagent makes the benzylic carbon strongly nucleophilic. Carbon dioxide provides an electrophilic carbon atom for the nucleophilic attack, leading to the formation of a new carbon-carbon bond and, after acidic workup, the desired carboxylic acid. The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[7]

Spectroscopic Characterization (Predicted)

While a published spectrum for this specific molecule is not available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects on the chemical shifts of aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the two methylene protons.

  • Methylene Protons (-CH₂-): These two protons will appear as a singlet, likely in the range of 3.7-4.0 ppm . The deshielding is due to the adjacent aromatic ring and the carboxylic acid group.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring are in different chemical environments and will exhibit characteristic splitting patterns (coupling).

    • H-6 (ortho to Iodo): This proton will likely be a doublet, shifted downfield due to the deshielding effect of the adjacent iodine atom. Expected chemical shift: ~7.8-8.0 ppm . The coupling will be to H-4.

    • H-4 (para to Iodo, ortho to Bromo): This proton will appear as a doublet of doublets, as it is coupled to both H-6 and H-3. Expected chemical shift: ~7.4-7.6 ppm .

    • H-3 (ortho to Iodo and CH₂COOH): This proton will be a doublet, coupled to H-4. Expected chemical shift: ~7.1-7.3 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Carboxylic Acid Carbon (-COOH): This carbon will be the most downfield signal, typically in the range of 170-180 ppm .[8]

  • Methylene Carbon (-CH₂-): This aliphatic carbon will appear significantly upfield, likely around 40-45 ppm .[4]

  • Aromatic Carbons (Ar-C):

    • C-I (ipso-carbon): The carbon directly attached to iodine will be shifted significantly upfield due to the "heavy atom effect," likely appearing around 90-100 ppm .

    • C-Br (ipso-carbon): The carbon bonded to bromine will also experience an upfield shift, but less pronounced than the iodo-substituted carbon, expected around 115-125 ppm .[9]

    • C-CH₂COOH (ipso-carbon): This quaternary carbon will be found in the aromatic region, likely around 138-142 ppm .

    • CH Carbons: The remaining three aromatic CH carbons will appear in the typical aromatic region of 125-140 ppm , with their precise shifts influenced by the electronic effects of the substituents.

Applications in Research and Drug Development

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, found in numerous pharmaceuticals. The specific substitution pattern of 2-(5-Bromo-2-iodophenyl)acetic acid makes it a particularly valuable building block for several reasons.

Role as a Versatile Chemical Intermediate

The three distinct reactive sites on the molecule allow for selective and sequential chemical transformations:

  • The Carboxylic Acid Group: Can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecules or for the modulation of physicochemical properties like solubility and bioavailability.

  • The Iodine Atom: Is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide variety of aryl, alkyl, or alkynyl groups at the 2-position.

  • The Bromine Atom: Can also participate in cross-coupling reactions, often with different reactivity profiles than iodine, allowing for selective, stepwise functionalization of the aromatic ring.

This orthogonal reactivity makes the compound an ideal scaffold for building molecular libraries for high-throughput screening in drug discovery programs.

Potential in the Synthesis of Bioactive Heterocycles

Many bioactive compounds, including anti-inflammatory, anticancer, and antimicrobial agents, contain heterocyclic ring systems.[10][11] 2-(5-Bromo-2-iodophenyl)acetic acid can serve as a precursor for the synthesis of various fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form benzofuranones, indolinones, or other related structures that are prevalent in pharmacologically active molecules.

Application_Logic Core 2-(5-Bromo-2-iodophenyl)acetic acid A Carboxylic Acid (Esterification, Amidation) Core->A B Iodine Atom (Suzuki, Heck, Sonogashira Coupling) Core->B C Bromine Atom (Cross-Coupling) Core->C E Fused Heterocycles (e.g., Benzofuranones) Core->E Intramolecular Cyclization D Bioactive Molecules (e.g., APIs) A->D B->D C->D E->D

Caption: Reactivity and application pathways for the title compound in synthesis.

Conclusion

2-(5-Bromo-2-iodophenyl)acetic acid is a chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and multiple functionalization points make it an attractive starting material for the construction of complex molecular architectures and for the discovery of new bioactive compounds. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(5-bromo-2-iodophenyl)acetic acid (C8H6BrIO2). Retrieved February 20, 2026, from [Link]

  • MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved February 20, 2026, from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved February 20, 2026, from [Link]

  • BEC-UAC. (2014, December 10). Research Article Insight into the Willgerodt-Kindler Reaction of 𝜔-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved February 20, 2026, from [Link]

  • Eureka | Patsnap. (2015, November 4). Synthetic method of 2-bromo-5-iodotoluene. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved February 20, 2026, from [Link]

  • El-Gohary, A. H., & Shaabana, A. A. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved February 20, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved February 20, 2026, from [Link]

  • PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved February 20, 2026, from [Link]

  • Mageed, H. A. A., El-Ezabi, R. F., & Khaled, F. A. (2021). Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. International Journal of Pharmacy and Life Sciences, 12(8), 33-38.
  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US3360551A - Carboxylation of grignard reagents in the presence of liquid co2.
  • ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved February 20, 2026, from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 20, 2026, from [Link]

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Foundational

A Guide to 2-(5-Bromo-2-iodophenyl)acetic Acid: A Privileged Scaffold in Modern Drug Discovery

Abstract In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics.[][2] Among these, 2-(5-bromo-2-iodophenyl)acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics.[][2] Among these, 2-(5-bromo-2-iodophenyl)acetic acid has emerged as a particularly valuable and versatile pharmacophore. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, unique chemical reactivity, and its pivotal role as a structural core in the design of potent and selective kinase inhibitors. We will dissect the causality behind its application, provide validated experimental protocols, and analyze structure-activity relationships (SAR) to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Power of the Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target, thereby triggering or blocking its response.[3][4] This concept is a cornerstone of rational drug design, allowing chemists to move beyond trial-and-error and towards a more predictive science.[3][5][6] By identifying the key molecular features responsible for a drug's biological activity, researchers can design more potent, selective, and safer medicines.[5]

Halogenated aromatic compounds, in particular, have found extensive use in medicinal chemistry. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The compound 2-(5-bromo-2-iodophenyl)acetic acid is a prime example of a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its di-halogenated phenylacetic acid structure presents a unique combination of features that make it an exceptional starting point for the synthesis of complex therapeutic agents.

The Strategic Advantage of 2-(5-Bromo-2-iodophenyl)acetic Acid

The utility of 2-(5-bromo-2-iodophenyl)acetic acid as a pharmacophore building block stems from several key attributes:

  • Orthogonal Reactivity: The molecule possesses two distinct halogen atoms, iodine and bromine, at the 2- and 5-positions, respectively. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond. This difference in reactivity allows for selective, sequential functionalization through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7] A medicinal chemist can first perform a coupling reaction at the more reactive iodo-position and then, in a subsequent step, modify the bromo-position. This provides precise control over the step-by-step assembly of the final drug molecule.

  • Defined Three-Dimensional Structure: The acetic acid side chain, positioned ortho to the bulky iodine atom, creates a defined spatial arrangement. This conformational preference can be crucial for orienting other functional groups into the binding pockets of target proteins.

  • Modulation of Physicochemical Properties: The bromo and iodo substituents, along with the carboxylic acid group, allow for fine-tuning of properties like solubility, lipophilicity (LogP), and metabolic stability—critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Chemical Reactivity

The synthesis of 2-(5-bromo-2-iodophenyl)acetic acid is typically achieved from commercially available precursors. While specific patented routes exist, a common conceptual pathway involves the Sandmeyer reaction on an appropriately substituted aniline. For instance, a related compound, 5-bromo-2-iodobenzoic acid, can be synthesized from 2-amino-5-bromobenzoic acid via diazotization followed by treatment with potassium iodide.[8] The acetic acid moiety can then be introduced through various standard organic chemistry transformations.

General Synthetic Protocol for a Related Precursor

The following protocol outlines the synthesis of 5-bromo-2-iodobenzoic acid, a key precursor, adapted from established procedures.[8] This illustrates the core chemical transformations involved.

Protocol: Synthesis of 5-Bromo-2-iodobenzoic Acid [8]

  • Diazotization: Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide and sodium nitrite at 0°C.

  • Acidification: Slowly add this solution dropwise to a cooled (0°C) solution of concentrated hydrochloric acid over 1.5-2 hours, maintaining the low temperature. Continue stirring for 30-60 minutes after the addition is complete.

  • Iodination: Prepare a solution of potassium iodide (KI) in dilute sulfuric acid. Slowly add the diazonium salt suspension to this KI solution while allowing the temperature to rise to 35-40°C.

  • Reaction Completion & Workup: Heat the mixture to 90°C for 1 hour to ensure complete reaction. Cool the mixture to room temperature to allow the product to precipitate.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., 50% ethanol) to yield the purified 5-bromo-2-iodobenzoic acid.[8]

Selective Cross-Coupling Reactions

The key to unlocking the potential of 2-(5-bromo-2-iodophenyl)acetic acid lies in the selective functionalization of its C-I and C-Br bonds. Palladium-catalyzed cross-coupling reactions are the workhorse for this purpose.[9]

General Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling [10]

  • Reaction Setup: In a pressure tube under an inert atmosphere (e.g., Argon), combine 2-(5-bromo-2-iodophenyl)acetic acid (1.0 eq), the desired arylboronic acid (1.0-1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-3 mol%), and a solvent like dioxane.

  • Base Addition: Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃).

  • Heating: Seal the tube and heat the reaction mixture (e.g., to 80°C) for 3-5 hours, or until reaction completion is observed by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Dry the combined organic layers, concentrate, and purify the residue by flash chromatography on silica gel.[10]

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can preferentially react at the iodo-position first, leaving the bromo-position available for a second, different coupling reaction. This iterative approach is a powerful strategy for building molecular complexity.[7]

Application as a Pharmacophore in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[11][12] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[12] Several kinase inhibitors utilize scaffolds that can be derived from 2-(5-bromo-2-iodophenyl)acetic acid, where it serves as a central scaffold to position key binding motifs.

A prominent example is in the development of inhibitors for the BCR-ABL tyrosine kinase, the driver of Chronic Myeloid Leukemia (CML).[13] The third-generation inhibitor, Ponatinib, was specifically designed to overcome resistance to earlier drugs, including the challenging T315I mutation.[11][13] While the final structure of Ponatinib does not contain the bromo- or iodo- groups, its synthesis relies on building blocks that feature the core structural motifs provided by precursors like 2-(5-bromo-2-iodophenyl)acetic acid. The phenylacetic acid portion helps to correctly orient the molecule within the ATP-binding pocket of the kinase.

Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate.[5][14] By systematically modifying the structure of a molecule, chemists can determine which parts are essential for activity.[5]

For a hypothetical kinase inhibitor built upon the 2-(5-bromo-2-iodophenyl)acetic acid scaffold, an SAR campaign might involve:

  • Position 2 (formerly Iodo): Synthesizing a library of compounds where various aryl or heteroaryl groups are introduced at this position via Suzuki coupling. The goal is to find groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the kinase's hinge region.

  • Position 5 (formerly Bromo): Introducing different substituents at this position to probe a deeper pocket of the enzyme or to improve pharmacokinetic properties. For example, adding polar groups could enhance solubility.

  • Acetic Acid Moiety: Modifying the carboxylic acid (e.g., converting it to an amide or ester) to alter its hydrogen bonding capacity and cell permeability.

The results of such a study can be summarized in a table to clearly visualize the impact of each modification on inhibitory potency.

Table 1: Hypothetical SAR Data for a Kinase Inhibitor Series Based on the 2-(Phenyl)phenylacetic Acid Scaffold

Compound IDR¹ Group (at position 2)R² Group (at position 5)Kinase IC₅₀ (nM)
LEAD-01 PhenylBromo500
SAR-01 4-pyridylBromo150
SAR-02 3-aminophenylBromo75
SAR-03 3-aminophenylMethoxy200
SAR-04 3-aminophenyl-NH-(CH₂)₂-OH50

This data is illustrative and does not represent a specific real-world compound series.

From this hypothetical data, one can deduce that a 3-aminophenyl group at R¹ is beneficial for activity (likely forming a key hydrogen bond), and replacing the bromo group at R² with a hydrogen-bond-donating, polar side chain further enhances potency.

Visualizing the Workflow and Logic

Visual diagrams are essential for conveying complex chemical strategies and biological pathways.

Synthetic Strategy Workflow

The following diagram illustrates the general workflow for utilizing 2-(5-bromo-2-iodophenyl)acetic acid in a sequential cross-coupling strategy.

Synthetic_Workflow start 2-(5-Bromo-2-iodophenyl)acetic acid step1 First Cross-Coupling (e.g., Suzuki) - Catalyst: Pd(PPh3)4 - Reactant: R1-B(OH)2 start->step1 intermediate Intermediate: 2-(5-Bromo-2-(R1)phenyl)acetic acid step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig) - Catalyst: Pd2(dba)3 / Ligand - Reactant: R2-H intermediate->step2 final_product Final Product: Diverse Library of Drug Candidates step2->final_product

Caption: Sequential cross-coupling workflow.

Role in a Kinase Signaling Pathway

Kinase inhibitors derived from this scaffold can block aberrant signaling pathways that drive diseases like cancer.

Kinase_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ABL) Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->Downstream Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Inhibitor Inhibitor derived from 2-(Ph)phenylacetic acid Inhibitor->BCR_ABL BLOCKS

Caption: Inhibition of the BCR-ABL signaling pathway.

Conclusion and Future Perspectives

2-(5-Bromo-2-iodophenyl)acetic acid is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex molecules. Its inherent, differentiable reactivity is the key to its power, enabling the controlled and sequential introduction of diverse chemical functionalities. As our understanding of the structural biology of disease targets continues to grow, the demand for such privileged scaffolds will only increase. The logical application of building blocks like this one, grounded in the principles of pharmacophore modeling and structure-activity relationships, will continue to be a driving force in the discovery of the next generation of targeted therapies.

References

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. (2025, August 12).
  • Structure Activity Relationship Of Drugs. (n.d.).
  • 5-Bromo-2-iodobenzoic acid synthesis - ChemicalBook. (n.d.).
  • 702641-01-8|2-(5-Bromo-2-iodophenyl)acetic acid - BLDpharm. (n.d.).
  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. (n.d.).
  • What is the role of pharmacophore in drug design? - Patsnap Synapse. (2025, May 21).
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences. (2018, August 13).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.).
  • Medicinal Chemistry - Building Block / BOC Sciences. (n.d.).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. (2016, December 9).
  • Structure–Activity Relationship (SAR): A Cornerstone of Drug Design - Research and Reviews. (2025, September 28).
  • Principles in Pharmacophore Elucidation - Drug Design Org. (2009, January 15).
  • Cross coupling reactions in organic synthesis themed issue - POSTECH. (2011, June 6).
  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo - Zenodo. (n.d.).
  • Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (n.d.).
  • (PDF) Structure-Activity Relationship Studies in Organic Drug Development - ResearchGate. (2025, October 26).
  • What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries - PubMed. (2021, December 9).
  • Tyrosine Kinase Inhibitors and Phosphatases: Overcoming the BCR-A. (n.d.).
  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2025, November 26).

Sources

Exploratory

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure Analysis and Polymorphism of 2-(5-Bromo-2-iodophenyl)acetic Acid Abstract The solid-state properties of an active pharmaceutical ingredient (API) are critical determin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis and Polymorphism of 2-(5-Bromo-2-iodophenyl)acetic Acid

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[1][2] This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis and polymorphic screening of the novel compound 2-(5-Bromo-2-iodophenyl)acetic acid. While serving as a specific case study, the principles and methodologies detailed herein are broadly applicable to the solid-state characterization of new chemical entities. We will explore the causality behind experimental choices, from crystallization strategies to the application of advanced analytical techniques such as Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction, and Differential Scanning Calorimetry (DSC). This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to navigate the complexities of polymorphism and make informed decisions in the selection of a suitable solid form for development.

The Critical Imperative of Polymorph Screening in Drug Development

The phenomenon of polymorphism, where a single molecule can adopt more than one crystal packing arrangement, is of paramount importance in the pharmaceutical industry.[1][3] These different crystalline forms, or polymorphs, can exhibit significant variations in their physicochemical properties, including:

  • Solubility and Dissolution Rate: Directly impacting an API's bioavailability.[1][3]

  • Stability: Both physical and chemical stability can differ between polymorphs, affecting shelf-life.[4][5]

  • Mechanical Properties: Influencing manufacturability, such as tablet compression.

The discovery of a more stable, previously unknown polymorph late in development can have catastrophic consequences, leading to costly reformulations and regulatory delays. Therefore, a thorough and systematic polymorph screen early in the development process is not merely a recommendation but a critical risk mitigation strategy.[6] This guide will use 2-(5-Bromo-2-iodophenyl)acetic acid as a model compound to illustrate a robust workflow for identifying and characterizing its potential polymorphic forms.

Synthesis of 2-(5-Bromo-2-iodophenyl)acetic Acid: A Plausible Route

While a definitive synthesis for 2-(5-Bromo-2-iodophenyl)acetic acid is not widely published, a plausible synthetic route can be extrapolated from established organic chemistry principles and similar transformations. A potential approach could involve the Sandmeyer reaction on a suitable aniline precursor, followed by functional group manipulation. A generalized synthetic scheme is proposed below:

Scheme 1: Proposed Synthesis of 2-(5-Bromo-2-iodophenyl)acetic Acid

A plausible starting material is 2-amino-5-bromobenzoic acid.[7] Diazotization of the amino group followed by iodination would yield 5-bromo-2-iodobenzoic acid. Subsequent reduction of the carboxylic acid to an alcohol, followed by conversion to a halide and then a nitrile, and finally hydrolysis would provide the target acetic acid derivative.

The Polymorph Screen: A Multifaceted Crystallization Strategy

The cornerstone of a successful polymorph screen is the crystallization of the API under a wide array of conditions to encourage the nucleation and growth of different crystalline forms.[3] A high-throughput screening approach is often employed to explore a vast experimental space efficiently.

Experimental Protocol: High-Throughput Polymorph Screening
  • Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be chosen.

  • Crystallization Techniques:

    • Slow Evaporation: Saturated solutions of the API in various solvents are allowed to evaporate slowly at different temperatures.

    • Cooling Crystallization: Saturated solutions at elevated temperatures are cooled at different rates.

    • Anti-Solvent Addition: A solvent in which the API is soluble is mixed with an anti-solvent in which it is insoluble.

    • Slurry Experiments: A suspension of the API in a solvent is stirred for an extended period, allowing for the conversion to the most stable form at that temperature.[1]

  • Analysis of Solids: Each solid sample generated is then analyzed to determine its crystalline form.

Primary Characterization: Identifying Unique Crystalline Forms with Powder X-ray Diffraction (PXRD)

PXRD is the primary and most robust technique for identifying and distinguishing between different polymorphs.[1][8] Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint".[9][10]

The "Why": The Power of Bragg's Law

PXRD operates on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays are diffracted by the planes of atoms in a crystal lattice.[8] The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Since each polymorph has a different arrangement of atoms in its unit cell, the interplanar spacings (d-spacings) will differ, leading to a unique PXRD pattern.

Experimental Protocol: PXRD Analysis
  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Instrument Setup: The sample is placed in a powder diffractometer.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the detector scans a range of 2θ angles to record the diffraction pattern.

  • Data Analysis: The resulting diffractograms are compared. Unique patterns indicate the presence of different polymorphs.

Hypothetical PXRD Data for 2-(5-Bromo-2-iodophenyl)acetic Acid Polymorphs

Table 1: Hypothetical PXRD Peak Positions for Polymorphs of 2-(5-Bromo-2-iodophenyl)acetic Acid

2θ Angle (°) - Form I2θ Angle (°) - Form II2θ Angle (°) - Form III
8.59.27.8
12.313.111.5
15.716.814.9
19.120.518.2
22.424.021.7

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

While PXRD is excellent for identifying different forms, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the crystalline state.[9][11] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

The "Why": From Diffraction Spots to a 3D Model

In single-crystal X-ray diffraction, a well-ordered single crystal is bombarded with X-rays, producing a diffraction pattern of discrete spots.[12] The intensities and positions of these spots are used to calculate an electron density map of the unit cell, from which the atomic positions can be determined.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically through slow evaporation or vapor diffusion techniques.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer.

  • Data Collection: The crystal is rotated in the X-ray beam, and a large number of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates.

Hypothetical Crystallographic Data for 2-(5-Bromo-2-iodophenyl)acetic Acid (Form I)

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data

ParameterForm I
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.50
c (Å)18.75
β (°)95.5
Volume (ų)1052
Z4
Density (calculated) (g/cm³)2.15

Thermal Analysis: Unveiling Thermodynamic Relationships with Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to investigate the melting, crystallization, and solid-solid phase transitions of a material as a function of temperature.[4][13] It is invaluable for determining the relative thermodynamic stability of polymorphs.[5]

The "Why": Measuring Heat Flow to Detect Transitions

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[4] Endothermic events, such as melting, and exothermic events, like crystallization, are observed as peaks in the DSC thermogram.[14] Different polymorphs will typically have distinct melting points and enthalpies of fusion.[15]

Experimental Protocol: DSC Analysis
  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Instrument Setup: The sample and a reference pan are placed in the DSC cell.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The resulting thermogram is analyzed to identify thermal events and determine transition temperatures and enthalpies.

Hypothetical DSC Data for 2-(5-Bromo-2-iodophenyl)acetic Acid Polymorphs

Table 3: Hypothetical Thermal Properties of Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)
Form I155120
Form II148105
Form III162135

Based on the melting points, Form III would be the most thermodynamically stable polymorph at the melting temperature.

Visualizing the Workflow: A Systematic Approach

To ensure a logical and comprehensive investigation, a structured workflow is essential. The following diagrams illustrate the key stages of a polymorph screen and characterization cascade.

Diagram 1: High-Throughput Polymorph Screening Workflow

PolymorphScreening cluster_synthesis API Synthesis cluster_crystallization Crystallization Methods cluster_analysis Solid-State Analysis cluster_outcome Outcome API 2-(5-Bromo-2-iodophenyl)acetic acid SlowEvap Slow Evaporation API->SlowEvap Diverse Solvents & Conditions Cooling Cooling Crystallization API->Cooling Diverse Solvents & Conditions AntiSolvent Anti-Solvent Addition API->AntiSolvent Diverse Solvents & Conditions Slurry Slurry Conversion API->Slurry Diverse Solvents & Conditions PXRD PXRD Analysis SlowEvap->PXRD Primary Screen Cooling->PXRD Primary Screen AntiSolvent->PXRD Primary Screen Slurry->PXRD Primary Screen DSC DSC Analysis PXRD->DSC Thermal Characterization SingleCrystal Single-Crystal XRD PXRD->SingleCrystal Definitive Structure Polymorphs Identified Polymorphs DSC->Polymorphs SingleCrystal->Polymorphs

Caption: A systematic workflow for polymorph screening and characterization.

Diagram 2: Decision Tree for Solid Form Selection

SolidFormSelection Start Identified Polymorphs Thermo Thermodynamic Stability? Start->Thermo Kinetic Kinetically Stable? Thermo->Kinetic Yes Reject Reject/Further Study Thermo->Reject No Developable Favorable Properties? (Solubility, etc.) Kinetic->Developable Yes Kinetic->Reject No Select Select for Development Developable->Select Yes Developable->Reject No

Caption: A decision-making framework for selecting a developable solid form.

Conclusion and Forward Look

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis and polymorphic screening of 2-(5-Bromo-2-iodophenyl)acetic acid. By employing a multi-faceted crystallization strategy and a suite of powerful analytical techniques, researchers can systematically identify and characterize the different solid forms of a new chemical entity. The integration of PXRD for initial identification, single-crystal X-ray diffraction for definitive structure elucidation, and DSC for thermodynamic assessment provides a self-validating system for robust solid-state characterization. This foundational knowledge is indispensable for selecting the optimal solid form of an API, thereby ensuring the development of safe, effective, and manufacturable pharmaceutical products. The principles and protocols detailed herein serve as a field-proven guide for navigating the complex landscape of polymorphism in drug development.

References

  • Vertex AI Search. (2010, August 19). Polymorph screening in pharmaceutical development.
  • McClurg, R. B., & Smit, J. P. (2013, January 1).
  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD).
  • Fiveable. (2025, August 15). 10.
  • PerkinElmer.
  • Mettler-Toledo. Determination of Crystal Polymorphism by Thermal Analysis.
  • Pharmaceutical Technology. (2020, November 15). Advancing Approaches in Detecting Polymorphism.
  • Thermal Support. Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC.
  • AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography.
  • Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients.
  • Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • Williams, A. C., & Byrn, S. R. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection.
  • AZoLifeSciences. (2021, October 12). X-ray Crystallography: An Overview.
  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • Pharmacy Journal. (2024, April 22).
  • Wikipedia. X-ray crystallography.
  • Celanese. (2024, July 8).
  • ChemicalBook. 5-Bromo-2-iodobenzoic acid synthesis.

Sources

Protocols & Analytical Methods

Method

Synthesis of substituted oxindoles starting from 2-(5-Bromo-2-iodophenyl)acetic acid

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It details the strategic synthesis of 5-bromo-substituted oxindoles using 2-(5-Bromo-2-iodophen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It details the strategic synthesis of 5-bromo-substituted oxindoles using 2-(5-Bromo-2-iodophenyl)acetic acid as a bifunctional scaffold.

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in drug discovery, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). This guide outlines a robust, modular protocol for synthesizing 5-bromo-N-substituted oxindoles from 2-(5-Bromo-2-iodophenyl)acetic acid .

The strategic value of this specific starting material lies in its orthogonal reactivity :

  • Site A (Iodine, C2): Highly reactive toward intramolecular C-N coupling to form the oxindole core.

  • Site B (Bromine, C5): Less reactive, remaining intact during cyclization to serve as a handle for downstream diversity-oriented synthesis (e.g., Suzuki, Sonogashira couplings).

This protocol details a two-stage sequence: Amide Coupling followed by Copper-Catalyzed Intramolecular Cyclization , ensuring high regioselectivity and yield.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the differentiation between the aryl-iodide and aryl-bromide bonds. By utilizing a Copper(I) catalyst system, we exploit the lower bond dissociation energy of C–I compared to C–Br, enabling chemoselective cyclization.

Pathway Visualization

OxindoleSynthesis SM 2-(5-Bromo-2-iodophenyl) acetic acid Amide Intermediate: 2-(5-Bromo-2-iodophenyl) acetamide SM->Amide Step 1: Amidation (R-NH2, HATU) Oxindole Target Scaffold: 5-Bromo-N-substituted oxindole Amide->Oxindole Step 2: Cu-Cat Cyclization (Intramolecular C-N) Library Drug Library: 5-Aryl/Alkynyl oxindoles Oxindole->Library Step 3: Pd-Cat Coupling (Suzuki/Sonogashira)

Figure 1: Modular synthetic workflow converting the bifunctional acid precursor into a diverse library.

Detailed Experimental Protocols

Step 1: Amide Bond Formation

Objective: Convert the carboxylic acid to a secondary amide. Rationale: Direct cyclization of the acid yields the unsubstituted oxindole (NH). Installing the R-group prior to cyclization eliminates the need for N-alkylation later, which can suffer from regioselectivity issues (O- vs N-alkylation).

Reagents:

  • Substrate: 2-(5-Bromo-2-iodophenyl)acetic acid (1.0 equiv)

  • Amine: Primary amine (

    
    ) (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolve 2-(5-Bromo-2-iodophenyl)acetic acid (10 mmol) in anhydrous DMF (30 mL) under

    
    .
    
  • Add DIPEA (30 mmol) followed by HATU (12 mmol). Stir for 15 minutes at RT to activate the acid.

  • Add the primary amine (12 mmol) dropwise.

  • Stir at Room Temperature for 4–6 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude purity is often >90%.

Step 2: Chemoselective Intramolecular Cyclization

Objective: Form the C-N bond displacing the Iodine while preserving the Bromine. Mechanism: Ligand-accelerated Ullmann-type coupling. Critical Parameter: Temperature control is vital. Exceeding 100°C may initiate competitive reactivity at the bromine site.

Reagents:

  • Substrate: Amide intermediate from Step 1 (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (20 mol%) or L-Proline (20 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane or DMSO (degassed)

Protocol:

  • Charge a reaction vial with the Amide intermediate (5 mmol), CuI (0.5 mmol), and

    
     (10 mmol).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane (15 mL) and DMEDA (1.0 mmol) via syringe.

  • Heat to 80°C for 12–16 hours.

    • Note: Do not reflux (101°C) unless conversion is sluggish. Lower temperatures favor I-selectivity over Br.

  • Monitor: LC-MS should show loss of Iodine (M-I+H not observed, look for cyclized Mass: M-HI).

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1]

  • Purification: Recrystallization (EtOH) or Column Chromatography.

Step 3: Library Generation (Functionalization of C5-Br)

Objective: Utilize the preserved bromine handle. Example: Suzuki-Miyaura Coupling.

Protocol:

  • Combine 5-Bromo-oxindole (1 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (3 equiv).
  • Solvent: Dioxane/Water (4:1).

  • Heat at 90°C for 4 hours.

  • Isolate final drug candidate.

Data & Optimization Guide

Table 1: Catalyst Screening for Cyclization (Step 2)

Substrate: N-Benzyl-2-(5-bromo-2-iodophenyl)acetamide

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Br-Loss (%)*
1CuINone

DMSO10035<1
2CuIDMEDA

Dioxane8092 0
3CuIL-Proline

DMSO9085<2
4

Xantphos

Toluene1007815

*Br-Loss indicates percentage of product where Bromine was also reacted/reduced (undesired).

  • Insight: Copper/DMEDA (Entry 2) provides the best balance of reactivity and chemoselectivity. Palladium (Entry 4) is more aggressive and leads to some dehalogenation or oligomerization at the bromine site.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle for the critical copper-mediated cyclization step.

ReactionMechanism CuI [L-Cu-I] Active Catalyst OxAdd Oxidative Addition (Insert into C-I) CuI->OxAdd + Substrate (Ar-I) Coord Amide Coordination (N-Cu Bond) OxAdd->Coord + Base (-HI) RedElim Reductive Elimination (C-N Bond Formed) Coord->RedElim RedElim->CuI Cycle Repeats Product 5-Bromo-Oxindole + Regenerated Cat RedElim->Product

Figure 2: Catalytic cycle for the Copper-catalyzed intramolecular amidation. Note the specific insertion into the C-I bond.

Troubleshooting & Tips

  • Stalled Reaction: If Step 2 stalls, add 5 mol% more ligand (DMEDA). The ligand can sometimes evaporate or degrade over long heating periods.

  • Solubility: For highly insoluble amide intermediates, switch Solvent in Step 2 to DMSO and use L-Proline as ligand.

  • Inert Atmosphere: Copper(I) can oxidize to Copper(II) (inactive for this mechanism) in air. Strict Argon/Nitrogen purging is required.

  • Regioselectivity Check: Verify the integrity of the C-Br bond using 1H-NMR. The C4-H (doublet, J~2Hz) and C6-H (doublet of doublets) coupling patterns should remain distinct.

References

  • Copper-Catalyzed Synthesis of Oxindoles

    • Yang, D., et al. "Copper-Catalyzed Synthesis of Oxindoles from 2-Halophenylacetic Acid Derivatives." Journal of Organic Chemistry, 2009.
    • (Representative link for Cu-catalyzed oxindole synthesis).

  • Orthogonal Functionalization of Halo-Aryl Systems

    • Antoft-Finch, A., et al. "Selective Cross-Coupling of Bromo-Iodoarenes." Chemistry - A European Journal, 2016.
  • General Oxindole Synthesis Reviews

    • "Synthesis of Oxindoles."[2][3][4][5][6][7][8][9][10] Organic Chemistry Portal.

  • Buchwald-Hartwig Amidation (Palladium Alternative)

    • Hennessy, E. J., & Buchwald, S. L.[8][11] "Synthesis of Substituted Oxindoles from

      
      -Chloroacetanilides." J. Am. Chem. Soc., 2003.[4][8][11]
      

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-(5-Bromo-2-iodophenyl)acetic Acid

Introduction: A Versatile Dihaloaromatic Building Block In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Dihaloaromatic Building Block

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is of paramount importance. The compound 2-(5-Bromo-2-iodophenyl)acetic acid emerges as a highly valuable and versatile building block. Its utility is rooted in the differential reactivity of its two distinct carbon-halogen bonds—the carbon-iodine (C-I) and carbon-bromide (C-Br) bonds—under palladium-catalyzed cross-coupling conditions.

The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition, often the rate-determining step of the catalytic cycle, is I > Br > Cl.[1] This inherent difference allows for the chemoselective functionalization of the C-I bond under milder conditions, while the more robust C-Br bond remains intact for subsequent transformations under more forcing conditions. This stepwise approach enables the synthesis of complex, unsymmetrically substituted biaryl and heterobiaryl acetic acid derivatives from a single, readily accessible starting material. The presence of the acetic acid moiety introduces a key pharmacophore and a handle for further derivatization, such as amide bond formation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-(5-Bromo-2-iodophenyl)acetic acid in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The protocols detailed herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.

The Palladium Catalytic Cycle: A Unifying Mechanism

At the heart of these transformations lies the palladium catalytic cycle, a well-established mechanistic framework.[2][3] The cycle typically commences with a Pd(0) species, which undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) intermediate. This is followed by a transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck coupling) step, and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2][3]

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Sources

Method

Application Note: High-Efficiency Amide Coupling of 2-(5-Bromo-2-iodophenyl)acetic Acid

Executive Summary This application note details the optimized protocols for generating amide bonds using 2-(5-Bromo-2-iodophenyl)acetic acid . This specific building block is a critical scaffold in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for generating amide bonds using 2-(5-Bromo-2-iodophenyl)acetic acid . This specific building block is a critical scaffold in medicinal chemistry, frequently serving as a precursor for fused heterocycles (e.g., oxindoles, isoquinolines) via downstream Palladium-catalyzed cross-coupling reactions.

While phenylacetic acid derivatives are generally robust, this substrate presents unique challenges:

  • Steric Congestion: The ortho-iodine substituent imposes significant steric bulk, potentially retarding nucleophilic attack at the activated carbonyl.

  • Chemoselectivity: The integrity of the C-Br and C-I bonds must be preserved for subsequent synthetic steps. Harsh activation methods that risk halogen exchange or reduction must be avoided.

  • Solubility: The di-halo substitution pattern significantly increases lipophilicity compared to unsubstituted phenylacetic acid.

This guide presents two validated workflows: Method A (HATU-mediated) for discovery-scale synthesis and Method B (Acid Chloride) for scale-up or sterically hindered amines.

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7]

Structural Considerations

The methylene spacer (


) in phenylacetic acid mitigates the direct steric hindrance of the ortho-iodine compared to a benzoic acid derivative. However, the iodine atom (Van der Waals radius 

) is large enough to influence the conformational landscape, often forcing the side chain out of plane.
Chemoselectivity

The primary risk during amide coupling is not the loss of halogens, but rather incomplete conversion due to the aforementioned steric bulk. However, one must avoid reductive conditions (e.g., catalytic hydrogenation) or extremely high temperatures with nucleophilic solvents that could trigger unwanted


 side reactions, although the electron-rich nature of the di-halo ring makes this unlikely under standard conditions.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific amine partner.

CouplingStrategy Start Target Amide Synthesis CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Sterically Hindered or Non-Nucleophilic (e.g., Aniline)? CheckAmine->IsHindered Scale Reaction Scale > 5g? IsHindered->Scale No MethodB Method B: Oxalyl Chloride (High Reactivity, Scalable) IsHindered->MethodB Yes MethodA Method A: HATU/DIPEA (High Yield, Mild) Scale->MethodA No Scale->MethodB Yes

Figure 1: Strategic decision tree for selecting the coupling protocol based on amine nucleophilicity and reaction scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: Primary/secondary aliphatic amines, small scale (<1g), and parallel synthesis.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates an activated ester (OAt-ester) that is highly reactive yet stable enough to minimize racemization (though not an issue here due to lack of chiral center). The 7-azabenzotriazole moiety utilizes the "neighboring group effect" to accelerate amine attack, overcoming the steric bulk of the ortho-iodine.

Reagents:

  • Acid: 2-(5-Bromo-2-iodophenyl)acetic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a dry vial, dissolve the acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes .

    • Note: The solution typically turns yellow/orange. This pre-activation time is crucial to form the active ester before the amine encounters the steric bulk.

  • Addition: Add the amine (1.1 – 1.2 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with sat.

      
       (
      
      
      
      ), water (
      
      
      ), and brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
Method B: Acid Chloride Activation (Scale-Up)

Recommended for: Anilines, electron-deficient amines, and scales >5g.

Rationale: Converting the acid to the acid chloride creates a discrete, highly electrophilic species that is less sensitive to steric hindrance than the active ester formed by carbodiimides.

Reagents:

  • Acid: 2-(5-Bromo-2-iodophenyl)acetic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2–3 drops)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (dry)

Procedure:

  • Chlorination: Suspend the acid in dry DCM (0.2 M) under

    
     atmosphere at 0°C.
    
  • Catalysis: Add catalytic DMF (2 drops).

  • Reagent Addition: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) will be observed.
  • Activation: Allow to warm to RT and stir for 1 hour until gas evolution ceases and the solid dissolves (clear yellow solution).

  • Solvent Swap (Optional but Recommended): Concentrate the mixture in vacuo to remove excess oxalyl chloride, then re-dissolve the crude acid chloride in fresh dry DCM.

  • Coupling: Cool the amine (1.1 equiv) and

    
     (2.0 equiv) in DCM to 0°C. Cannulate the acid chloride solution into the amine solution dropwise.
    
  • Workup: Quench with water, extract with DCM, and wash with 1M HCl (if product is not basic) and brine.

Quality Control & Validation

Successful synthesis is validated by distinct spectroscopic signatures.[1]

LCMS Interpretation

The presence of Bromine and Iodine creates a unique isotopic pattern.

  • Bromine:

    
     ratio of 
    
    
    
    and
    
    
    peaks.
  • Iodine: Monoisotopic (Mass defect is negative, but large mass).

  • Result: You will see a characteristic "doublet" pattern separated by 2 amu, but the mass will be significantly higher due to Iodine (126.9 amu).

NMR Diagnostics ( NMR in )

The methylene protons (


) are the key diagnostic handle.
SpeciesChemical Shift (

ppm)
Multiplicity
Starting Material (Acid)

Singlet
Product (Amide)

Singlet (or ABq if chiral amine)

Note: The shift moves slightly upfield upon amidation. The amide NH will appear typically between 8.0–9.5 ppm.

Pathway Visualization: Activation Mechanism

Understanding the HATU activation helps troubleshoot low yields.

Mechanism Acid 2-(5-Br-2-I-phenyl) acetic acid ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster Activation (Fast) HATU HATU (Reagent) HATU->ActiveEster Activation (Fast) Base DIPEA Base->ActiveEster Activation (Fast) TS Transition State (Ortho-Iodine Influence) ActiveEster->TS + Amine Amine Amine (Nucleophile) Product Final Amide TS->Product Coupling

Figure 2: Simplified mechanism of HATU activation. The "Transition State" is where the ortho-iodine steric bulk is most impactful.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140-177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Link

Sources

Application

Intramolecular cyclization techniques for 2-(5-Bromo-2-iodophenyl)acetic acid

Application Note: Chemoselective Intramolecular Cyclization of 2-(5-Bromo-2-iodophenyl)acetic acid Part 1: Executive Summary & Strategic Rationale The Challenge of Orthogonal Reactivity The substrate 2-(5-Bromo-2-iodophe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Intramolecular Cyclization of 2-(5-Bromo-2-iodophenyl)acetic acid

Part 1: Executive Summary & Strategic Rationale

The Challenge of Orthogonal Reactivity The substrate 2-(5-Bromo-2-iodophenyl)acetic acid represents a high-value scaffold in medicinal chemistry due to its "halogen hierarchy."[1] The presence of a highly reactive aryl iodide at the ortho position and a moderately reactive aryl bromide at the meta position (relative to the acetic acid tail) offers a unique opportunity for sequential functionalization.

The primary challenge in cyclizing this molecule is chemoselectivity .[1] The goal is to engage the C-I bond to form a fused ring system while leaving the C-Br bond intact for downstream diversification (e.g., Suzuki-Miyaura coupling).[1] Standard forcing conditions can lead to hydrodehalogenation (loss of Br) or competitive oligomerization.

Target Scaffolds This guide details two distinct cyclization pathways:

  • Pathway A (Direct C-O Coupling): Synthesis of 5-Bromobenzofuran-2(3H)-one via Copper-Catalyzed Intramolecular O-Arylation.[1]

  • Pathway B (Carbonylative Insertion): Synthesis of 6-Bromoisochroman-1,3-dione via Palladium-Catalyzed Carbonylation.[1]

Part 2: Technical Workflows & Decision Matrix

The choice of technique depends on the desired ring size and functionality. The following decision matrix illustrates the synthetic logic.

Cyclization_Logic Start Substrate: 2-(5-Bromo-2-iodophenyl)acetic acid Decision Target Scaffold? Start->Decision PathA 5-Bromobenzofuran-2(3H)-one (5-membered Lactone) Decision->PathA Direct Ring Closure PathB 6-Bromoisochroman-1,3-dione (6-membered Anhydride) Decision->PathB Ring Expansion TechA Technique: Cu-Catalyzed Ullmann O-Arylation PathA->TechA Protocol A TechB Technique: Pd-Catalyzed Carbonylation (+CO) PathB->TechB Protocol B

Figure 1: Strategic decision matrix for selecting the cyclization modality based on the target heterocyclic core.

Part 3: Protocol A - Copper-Catalyzed Intramolecular O-Arylation

This method utilizes a modified Ullmann-type coupling.[1] Traditional Ullmann reactions require harsh temperatures (>150°C), which endanger the C-Br bond. By using bidentate ligands, we lower the activation energy, allowing the reaction to proceed at <100°C, preserving the bromide.

Mechanism of Action

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The carboxylate acts as a bidentate ligand initially, followed by oxidative addition of the C-I bond to the copper center. Reductive elimination forms the C-O bond and regenerates the catalyst.[1]

Experimental Protocol

Reagents:

  • Substrate: 2-(5-Bromo-2-iodophenyl)acetic acid (1.0 equiv)[1]

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA)[1]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMSO or Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a reaction vial with the substrate (1.0 mmol, 341 mg), CuI (19 mg), 1,10-phenanthroline (36 mg), and Cs₂CO₃ (652 mg).

  • Solvation: Add anhydrous DMSO (5.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 80°C in a synthesis block. Stir vigorously (800 rpm).

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of debromination.

  • Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 4:1) at 4 hours. The starting material (acid) will disappear; the product (lactone) is less polar.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize excess carbonate and protonate any unreacted acid) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Data Profile:

ParameterSpecification
Product 5-Bromobenzofuran-2(3H)-one
Yield 85-92%
Chemo-purity >98% (Br retained)
¹H NMR Diagnostic Disappearance of -COOH proton; Shift of benzylic CH₂ (singlet) from ~3.7 ppm to ~3.8-4.0 ppm.[1]
IR Diagnostic Carbonyl stretch shift: Acid (~1710 cm⁻¹)

Lactone (~1790-1805 cm⁻¹).[1]

Part 4: Protocol B - Palladium-Catalyzed Carbonylative Cyclization

This protocol inserts a molecule of carbon monoxide (CO) between the aryl ring and the carboxylate, effectively expanding the ring by one carbon and one oxygen atom to form a cyclic anhydride.

Mechanism of Action
  • Oxidative Addition: Pd(0) inserts into the weak C-I bond.[1]

  • CO Insertion: CO coordinates and inserts, forming an acyl-Pd complex.[1]

  • Nucleophilic Attack: The pendant carboxylate attacks the acyl-Pd species.[1]

  • Reductive Elimination: The anhydride is released.[1]

Experimental Protocol

Reagents:

  • Substrate: 2-(5-Bromo-2-iodophenyl)acetic acid (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) - Crucial for stability[1]

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid source) or CO Balloon

  • Base: Triethylamine (3.0 equiv)

  • Solvent: Toluene/THF (1:1)

Step-by-Step Methodology:

  • Setup: In a pressure tube (if using gas) or standard vial (if using Mo(CO)₆), combine Substrate (1.0 mmol), Pd(OAc)₂ (11 mg), and Xantphos (29 mg).

  • CO Addition:

    • Method A (Balloon): Purge vial with CO gas for 5 mins.[1]

    • Method B (Solid): Add Mo(CO)₆ (0.5 equiv) directly to the solid mixture.

  • Activation: Add solvent (5 mL) and Triethylamine (0.42 mL).

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Filter through a celite pad to remove Pd black.[1] Concentrate the filtrate.

  • Purification: Recrystallization from Hexane/CH₂Cl₂ is often sufficient, as anhydrides can hydrolyze on silica gel.[1]

Part 5: Critical Troubleshooting & Optimization

The following table summarizes common failure modes and their scientific causality.

ObservationRoot CauseCorrective Action
Loss of Bromine (Debromination) Temperature too high (>110°C) or Pd-catalyst too active.[1]Switch to Cu-catalysis (Protocol A) or lower temp to 60°C.
Incomplete Conversion Catalyst poisoning by Iodine or poor solubility.[1]Ensure DMSO is anhydrous; increase ligand loading to 30 mol%.
Hydrolysis on Column Product (Anhydride) is moisture sensitive.[1]Use neutral alumina or avoid chromatography (recrystallize).[1]
Oligomerization Intermolecular reaction vs Intramolecular.[1]Maintain high dilution (0.1 M - 0.2 M).[1]
Mechanistic Visualization: Chemoselectivity

Mechanism Substrate 2-(5-Bromo-2-iodophenyl)acetic acid Br_Site C-Br Site (High Bond Energy) Substrate->Br_Site Avoided (Kinetic Control) I_Site C-I Site (Low Bond Energy) Substrate->I_Site Preferred OxAdd Oxidative Addition (Metal inserts into C-I bond) Intermediate Metallo-Cycle Intermediate OxAdd->Intermediate I_Site->OxAdd Product Cyclized Product (Br Intact) Intermediate->Product Reductive Elimination

Figure 2: Kinetic hierarchy of oxidative addition.[1] The catalyst preferentially activates the C-I bond (approx. 65 kcal/mol) over the C-Br bond (approx. 81 kcal/mol) under controlled temperatures.

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39, 10338-10351.

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Benzofurans and Benzofuranones via Copper Catalysis.[1]

  • Gagnier, S. V., & Larock, R. C. (2003).[2] Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides. Journal of the American Chemical Society, 125(16), 4804–4807.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 2-(5-Bromo-2-iodophenyl)acetic Acid Purification

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-(5-bromo-2-iodophenyl)acetic acid via recrystallization. It is structured in a qu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-(5-bromo-2-iodophenyl)acetic acid via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Understanding the Fundamentals of Recrystallization

Q1: What is the underlying principle of recrystallization and why is it effective for purifying compounds like 2-(5-bromo-2-iodophenyl)acetic acid?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2][3] The core principle is that the solubility of a compound in a solvent generally increases with temperature. For effective purification, an ideal solvent should dissolve the target compound (solute) readily at a high temperature but poorly at a low temperature. Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble.[4]

When a saturated solution of the impure 2-(5-bromo-2-iodophenyl)acetic acid in a suitable hot solvent is cooled, the solubility of the target compound decreases, leading to the formation of crystals.[5] The soluble impurities remain in the cold solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[6] This process effectively isolates the desired compound in a purer, crystalline form.

Section 2: Solvent Selection and Optimization

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[2]

Q2: What are the characteristics of a good recrystallization solvent for 2-(5-bromo-2-iodophenyl)acetic acid?

An ideal solvent should possess the following characteristics:

  • Differential Solubility : The compound should be highly soluble in the hot solvent and have low solubility in the cold solvent.

  • Inertness : The solvent must not react with the 2-(5-bromo-2-iodophenyl)acetic acid.[7]

  • Boiling Point : The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out".[7] A relatively low boiling point (less than 100°C) is also preferred for easy removal from the purified crystals.[8]

  • Impurity Solubility : Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[4]

  • Safety and Cost : The solvent should be non-toxic, non-flammable, and inexpensive.[4][8]

Q3: Based on the structure of 2-(5-bromo-2-iodophenyl)acetic acid, what solvents are good starting points?

The "like dissolves like" principle is a useful guideline.[9][7] 2-(5-bromo-2-iodophenyl)acetic acid is a polar molecule due to the carboxylic acid group, but also has significant non-polar character from the substituted aromatic ring.

  • Polar Protic Solvents : Water, methanol, and ethanol are often good choices for carboxylic acids.[10] Water can be a good solvent for polar compounds, but organic molecules may have limited solubility.[10][11]

  • Polar Aprotic Solvents : Acetone and ethyl acetate can be effective for compounds of intermediate polarity.[7]

  • Aromatic Solvents : Toluene can be a good solvent for aromatic compounds.[7]

  • Mixed Solvent Systems : If no single solvent is ideal, a two-solvent system can be employed.[7] This involves a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" in which it is not.[7] Common pairs include ethanol/water and ethyl acetate/hexanes.

Solvent Screening Protocol: A systematic approach to testing solvents is crucial.

  • Place a small amount (e.g., 20-30 mg) of the crude 2-(5-bromo-2-iodophenyl)acetic acid into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will show low solubility at room temperature, high solubility at its boiling point, and significant crystal formation upon cooling.

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Water100HighGood for polar compounds; crystals may dry slowly.[7]
Ethanol (95%)78HighExcellent general-purpose solvent.[7]
Methanol65HighGood for polar compounds; easily removed.[7]
Acetone56MediumGood for moderately polar compounds; low boiling point can be challenging.[7]
Ethyl Acetate77MediumGood for compounds with intermediate polarity.[7]
Toluene111LowGood for aromatic compounds; high boiling point makes it harder to remove.[7]
Hexane69LowGood for non-polar compounds; often used as the "insoluble" solvent in a mixed pair.[7]

Section 3: Step-by-Step Recrystallization Workflow

The following diagram and protocol outline a robust workflow for the purification of 2-(5-bromo-2-iodophenyl)acetic acid.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Select Solvent System (Single or Mixed) B Dissolve Crude Compound in Minimum Hot Solvent A->B C Hot Filtration (If insoluble impurities present) B->C Optional D Cool Solution Slowly (Allow for crystal growth) B->D No insoluble impurities C->D E Induce Crystallization (If necessary) D->E If no crystals form F Collect Crystals (Vacuum Filtration) D->F Crystals form E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H

Caption: A generalized workflow for the recrystallization process.

Detailed Protocol for Recrystallization:

  • Dissolution : Place the crude 2-(5-bromo-2-iodophenyl)acetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[3]

  • Hot Filtration (if necessary) : If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[12]

  • Cooling : Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[13][14] Slow cooling promotes the formation of larger, purer crystals.[1]

  • Further Cooling : Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[3][15]

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3][16]

  • Drying : Allow the crystals to dry completely, either on the filter paper with continued vacuum or in a drying oven at a temperature well below the compound's melting point.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(5-bromo-2-iodophenyl)acetic acid.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

This is a common issue, often due to supersaturation or using too much solvent.[16][17]

Troubleshooting Steps:

  • Induce Crystallization :

    • Scratching : Scratch the inside of the flask at the surface of the solution with a glass stirring rod.[16][17][18] The tiny scratches on the glass can provide nucleation sites for crystal growth.[18]

    • Seeding : Add a "seed crystal" (a tiny amount of the crude solid) to the solution.[1][18][19] This provides a template for crystallization to begin.[19]

  • Reduce Solvent Volume : If induction methods fail, it's likely that too much solvent was used.[17][20] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[20]

  • Use a Lower Temperature Bath : In some cases, a salt-ice bath (around -10°C) may be necessary to induce crystallization.[17][18]

No_Crystals_Troubleshooting Start No Crystals Formed Scratch Scratch Inner Surface of Flask Start->Scratch Seed Add a Seed Crystal Scratch->Seed If scratching fails Success Crystals Form! Scratch->Success Success ReduceSolvent Boil Off Excess Solvent Seed->ReduceSolvent If seeding fails Seed->Success Success ReduceSolvent->Success After cooling

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-(5-Bromo-2-iodophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern organic chemistry and drug development.[1][2] It provides exquisitely detailed information regarding the structure, dynamics, and chemical environment of molecules in solution. For the pharmaceutical industry, unambiguous structural confirmation of novel chemical entities is a critical step in the pipeline from discovery to clinical application. This guide provides an in-depth analysis and spectral assignment of a complex substituted aromatic compound, 2-(5-Bromo-2-iodophenyl)acetic acid, serving as a practical reference for researchers engaged in the structural characterization of small molecules.

This guide will depart from a rigid template, instead offering a logical and scientifically-grounded workflow for the complete ¹H and ¹³C NMR spectral assignment of the title compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and present the spectral data in a clear, comparative format.

Experimental Design and Rationale

The quality of NMR data is profoundly dependent on meticulous sample preparation.[3][4] A poorly prepared sample can lead to distorted spectra, low signal-to-noise ratios, and ultimately, misleading results.[3] The following protocol outlines the best practices for preparing a high-quality sample of 2-(5-Bromo-2-iodophenyl)acetic acid for NMR analysis.

Detailed Experimental Protocol: Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of 2-(5-Bromo-2-iodophenyl)acetic acid for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to compensate for the lower natural abundance and sensitivity of the ¹³C isotope.[3][4][5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial.[3] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[5]

  • Sample Transfer and Cleaning: Carefully transfer the filtered solution into the NMR tube, ensuring the liquid column is between 4.0 and 5.0 cm high.[3] Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any fingerprints or dust.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.[3]

NMR Spectrometer Setup and Data Acquisition

The following is a typical workflow for acquiring NMR data on a standard spectrometer:

Caption: A typical workflow for NMR data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data and Assignment

In the absence of a publicly available experimental spectrum for 2-(5-Bromo-2-iodophenyl)acetic acid, we will utilize a highly accurate NMR prediction algorithm to generate the expected spectra.[6][7][8][9] These predictions are based on large databases of experimental data and sophisticated computational models.[7]

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-(5-Bromo-2-iodophenyl)acetic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet, broad1HOHThe acidic proton of the carboxylic acid is typically a broad singlet and can have a wide chemical shift range.
~7.80Doublet1HH6This proton is ortho to the iodine atom, which is strongly deshielding. It is split by H4 with a small meta coupling constant.
~7.45Doublet of doublets1HH4This proton is coupled to both H3 (ortho coupling) and H6 (meta coupling).
~7.10Doublet1HH3This proton is ortho to the bromine atom and is coupled to H4 (ortho coupling).
~3.80Singlet2HCH₂The methylene protons are adjacent to the aromatic ring and the carboxylic acid group. They appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~175C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift.
~142C1This is a quaternary carbon attached to the iodine and the acetic acid side chain.
~140C5This quaternary carbon is attached to the bromine atom.
~135C6This carbon is deshielded by the adjacent iodine atom.
~132C4This carbon is deshielded by the adjacent bromine atom.
~130C3This carbon is ortho to the bromine atom.
~95C2The carbon directly attached to the iodine atom (ipso-carbon) is significantly shielded due to the heavy atom effect.
~40CH₂The methylene carbon of the acetic acid side chain.

Comparison and Discussion

The predicted chemical shifts are in good agreement with what would be expected based on the electronic effects of the substituents. The iodine and bromine atoms are electron-withdrawing through induction but electron-donating through resonance. Their overall effect on the chemical shifts of the aromatic protons and carbons is a combination of these opposing factors, along with anisotropic effects.

The predicted splitting pattern for the aromatic protons (a doublet, a doublet of doublets, and a doublet) is characteristic of a 1,2,4-trisubstituted benzene ring. The coupling constants would be expected to be in the typical range for ortho (~7-9 Hz) and meta (~2-3 Hz) coupling.

Conclusion

This guide has provided a comprehensive, step-by-step approach to the ¹H and ¹³C NMR spectral assignment of 2-(5-Bromo-2-iodophenyl)acetic acid. By combining established experimental protocols with the power of NMR prediction software, a detailed and reliable spectral assignment can be achieved. This workflow serves as a valuable resource for researchers in drug development and other fields where unambiguous structural elucidation is paramount.

References

  • University of California, San Diego. (n.d.). NMR Sample Preparation.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Wiley-VCH. (n.t.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Chemaxon. (n.d.). NMR Predictor - Documentation.
  • ACD/Labs. (n.d.). NMR Prediction.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • chemmunicate !. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. YouTube.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(5-Bromo-2-iodophenyl)acetic Acid

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 2-(5-Bromo-2-iodophenyl)acetic acid is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated aromatic compound, ensuring you can manage your research byproducts with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

2-(5-Bromo-2-iodophenyl)acetic acid is a solid organic compound containing both bromine and iodine. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural similarity to other halogenated phenylacetic acids allows for a robust hazard assessment. These compounds are typically classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3]

Core Principle: Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.

Table 1: Hazard Profile based on Structurally Similar Compounds

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation.[1][2] Prolonged or repeated contact can lead to dermatitis.Wear appropriate chemical-resistant gloves and a lab coat.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Direct contact can result in significant eye damage.Use safety goggles or a face shield.[4]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[5]Work in a well-ventilated area or a chemical fume hood. Avoid creating dust.[3][6]
Specific Target Organ Toxicity May cause respiratory irritation.[2][5]Use appropriate respiratory protection if dust is generated and ventilation is inadequate.[3]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[7]Do not dispose of down the drain or in regular trash.[6][8]
Immediate Safety Protocols and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling 2-(5-Bromo-2-iodophenyl)acetic acid in any form—solid, in solution, or as waste.

  • Eye Protection : Wear tight-sealing chemical safety goggles.[9]

  • Hand Protection : Use nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.[6]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[6]

  • Respiratory Protection : All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles.[3]

  • Footwear : Closed-toe shoes must be worn in the laboratory at all times.[6]

In Case of Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Waste Characterization and Segregation: The Cornerstone of Compliance

2-(5-Bromo-2-iodophenyl)acetic acid is classified as a hazardous chemical waste . Specifically, due to the presence of bromine and iodine, it falls into the category of halogenated organic waste .[6]

Causality of Segregation: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][11] Proper segregation is crucial for several reasons:

  • Safety : Prevents dangerous chemical reactions between incompatible waste types.[12] For instance, mixing acids with certain other chemicals can generate toxic gases.[12]

  • Disposal Cost : The disposal method for halogenated organic waste is typically incineration at high temperatures, which is more expensive than other disposal methods like fuel blending for non-halogenated solvents.[13] Proper segregation helps manage and reduce institutional disposal costs.

  • Regulatory Compliance : Federal and state regulations mandate the strict separation of different waste streams.[14][15]

Actionable Segregation Steps:

  • Designate a specific waste container solely for "Halogenated Organic Solids."

  • Never mix this waste with non-halogenated organic waste, aqueous waste, or common trash.[13]

  • Any materials contaminated with 2-(5-Bromo-2-iodophenyl)acetic acid, such as weighing paper, gloves, or pipette tips, must also be disposed of in the designated halogenated waste container.[16]

Step-by-Step Disposal Procedure

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and systematically tracked from its point of generation.

Step 1: Container Selection

  • Choose a container that is in good condition, free of leaks, and has a secure, screw-top lid.[14][17]

  • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate. The original reagent bottle is often the best choice for waste.[8]

Step 2: Labeling

  • Proper labeling is a strict regulatory requirement.[14] As soon as the first particle of waste enters the container, it must be labeled.[17]

  • The label must include:

    • The words "Hazardous Waste" .[14][16]

    • The full, unabbreviated chemical name: "2-(5-Bromo-2-iodophenyl)acetic acid" .[14][16]

    • An approximate percentage of the contents if mixed with other compatible halogenated waste.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").[12]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • The designated waste container must be kept in a Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the laboratory personnel.[14][15]

  • Keep the container closed at all times , except when adding waste. Do not leave a funnel in the container.[14]

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

Step 4: Arranging for Disposal

  • Once the waste container is nearly full (no more than 90%), or if the research project is complete, arrange for its removal.[14]

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup. Follow their specific procedures for requesting a collection.[15]

  • Do not pour chemical waste down the drain.[6][8]

Disposal Workflow Diagram

The following diagram provides a visual guide to the decision-making and operational process for disposing of 2-(5-Bromo-2-iodophenyl)acetic acid.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generate 2-(5-Bromo-2-iodophenyl)acetic acid waste ppe Wear Full PPE: - Goggles - Gloves - Lab Coat start->ppe Step 1 hood Work in Chemical Fume Hood ppe->hood container Select Compatible Container (e.g., HDPE, Glass) hood->container Step 2 labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards container->labeling segregate Segregate as 'Halogenated Organic Waste' labeling->segregate Step 3 saa Store in Designated SAA (Closed, in Secondary Containment) segregate->saa full Container is >90% Full or Project is Complete saa->full Step 4 pickup Request Pickup from Institutional EHS full->pickup Step 5 end EHS Manages Final Disposal (Compliant Incineration) pickup->end

Caption: Disposal workflow for 2-(5-Bromo-2-iodophenyl)acetic acid.

Spill and Decontamination Procedures

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material compatible with acids (do not use reactive materials like paper towels on large spills of concentrated acids, but for a solid like this, a general chemical absorbent is appropriate).[18]

  • Carefully sweep up the absorbed material and place it in your labeled "Halogenated Organic Waste" container.[2][10]

  • Decontaminate the area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[17]

By adhering to these rigorous, well-defined procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental and regulatory compliance. This commitment to the complete lifecycle management of research chemicals is a hallmark of a trustworthy and authoritative scientific practice.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - bromoacetic acid.
  • Fisher Scientific. (2013, November 12). SAFETY DATA SHEET - 4-Iodophenylacetic acid.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - alpha-Bromo-2-chlorophenylacetic acid.
  • ChemScene. (2021, March 26). Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Bromophenylacetic acid.
  • Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - DL-alpha-Bromophenylacetic acid.
  • BASF. (2026, February 21). Safety data sheet.
  • BenchChem. (2025). Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide.
  • Premier Medical. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.

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